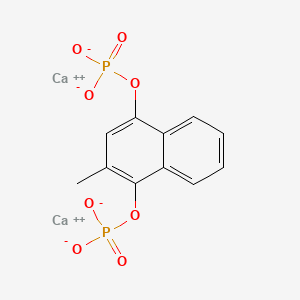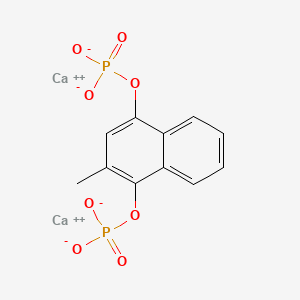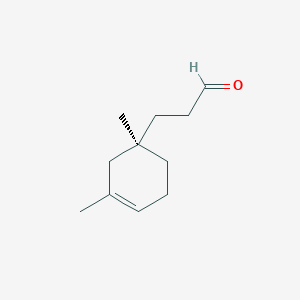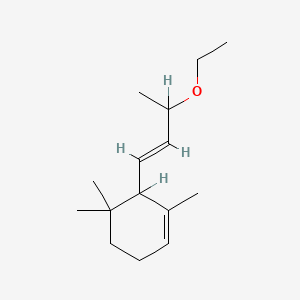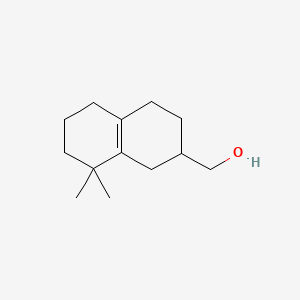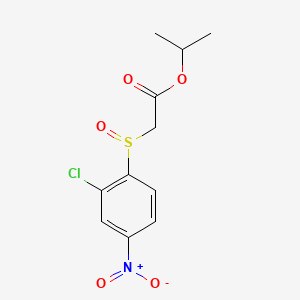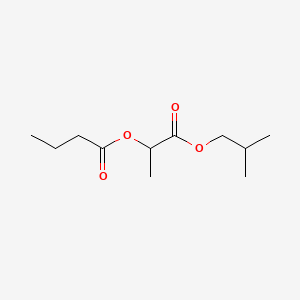
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a sulphonatopropyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of 2,6-dimethylpyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropropanesulfonic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids, reduced sulfur compounds.
Substitution Products: Various substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonatopropyl group can enhance the compound’s solubility and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: Lacks the sulphonatopropyl group, making it less soluble and less reactive in certain contexts.
1-(3-Sulphonatopropyl)pyridinium: Lacks the methyl groups at positions 2 and 6, affecting its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the methyl groups and the sulphonatopropyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
93803-26-0 |
|---|---|
Molekularformel |
C10H15NO3S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
3-(2,6-dimethylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-9-5-3-6-10(2)11(9)7-4-8-15(12,13)14/h3,5-6H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
SZXKBAYUORLNCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


